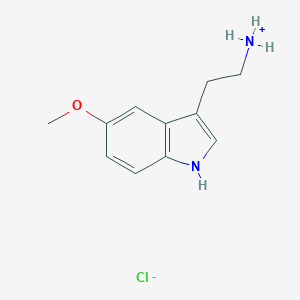

5-甲氧色胺盐酸盐

描述

Synthesis Analysis

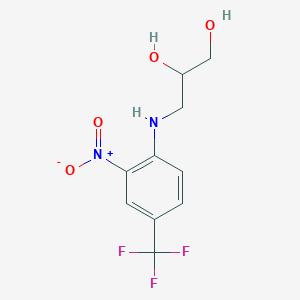

The synthesis of 5-MT derivatives highlights the compound's versatility and potential for the development of novel drugs, particularly as anti-itch agents. Three derivatives of 5-MT were synthesized, utilizing 5-MT as the basic skeleton through amidation with phenylacrylic acid or phenylacetic acid derivatives. These compounds, especially Ca3, showed high anti-itch activity, indicating 5-MT's potential as a novel anti-itch drug (Zong Qiu-jin, 2012).

Molecular Structure Analysis

The molecular structure and vibrational modes of 5-MT have been thoroughly investigated through Fourier transform infrared spectra analysis. This study provided insights into the antioxidant properties of 5-MT and its derivatives, showing their potential in protecting against oxidative damage. The molecular mechanic calculations performed optimized the geometries of the molecules, establishing a foundation for understanding 5-MT's chemical behavior and interactions (S. Bayari & S. İde, 2003).

Chemical Reactions and Properties

The electrochemical oxidation of 5-MT has been explored, revealing a complex mechanism involving radical cation formation and subsequent reactions leading to various dimeric and oligomeric products. This study provides a detailed mechanism of 5-MT's electrochemical behavior, offering insights into its reactivity and the formation of potentially neurocytotoxic products (M. Wrona & G. Dryhurst, 1990).

Physical Properties Analysis

5-MT's conformational landscape was elucidated through rotationally resolved fluorescence spectroscopy and resonant ionization spectroscopy. This research identified three different conformers of 5-MT, contributing to a better understanding of its physical properties and the effects of methoxy substitution on its structure and stability. Such insights are crucial for developing 5-MT-based therapeutics and for understanding its biological functions (Thi Bao Chau Vu et al., 2009).

科学研究应用

Neuropharmacology and Neuromodulation : 5-Methoxytryptamine acts as a potent agonist of presynaptic 5-hydroxytryptamine autoreceptors, modulating serotonin release in the central nervous system. This effect has implications for understanding and potentially treating neurological disorders (Galzin et al., 1988).

Gastrointestinal Research : The compound has been shown to affect human ileal mucosa and stimulate action potential generation in myenteric AH neurons, indicating its significance in gastrointestinal function and possibly disorders (Burleigh & Borman, 1993; Bertrand et al., 2000).

Antioxidant and Radioprotective Properties : 5-Methoxytryptamine is also known for its potent antioxidant properties and radioprotective actions, which could be useful in preventing oxidative damage due to various toxicants (Bayari & İde, 2003).

Effects on Neuronal Activity : The compound causes depolarization and inhibits spike afterhyperpolarizations in enteric neurons, suggesting its role in neuronal signaling and possibly in neuropsychiatric conditions (Pan & Galligan, 1995).

Muscular Relaxation : In studies, 5-Methoxytryptamine has been observed to induce relaxation in rat oesophageal tunica muscularis mucosae and inhibit spontaneous contractions in human colonic muscle, indicating potential therapeutic applications in muscle disorders (Baxter, Craig, & Clarke, 1991; Tam, Hillier, & Bunce, 1994).

Receptor Research : Various studies on 5-Methoxytryptamine have contributed significantly to our understanding of different serotonin receptors and their roles in various physiological processes, like blood pressure regulation and neurotransmitter release (Fozard, 1984; Takagi et al., 1969).

Detection and Measurement : 5-Methoxytryptamine can be detected and measured in various tissues and fluids, highlighting its widespread presence and importance in mammalian physiology (Prozialeck, Boehme, & Vogel, 1978).

属性

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAYRSEKRMEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017272 | |

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxytryptamine hydrochloride | |

CAS RN |

17107-33-4, 66-83-1 | |

| Record name | 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17107-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4265IB6QEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

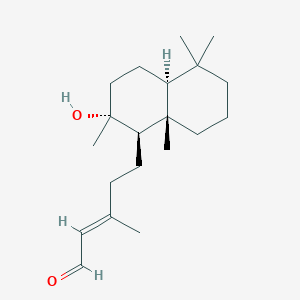

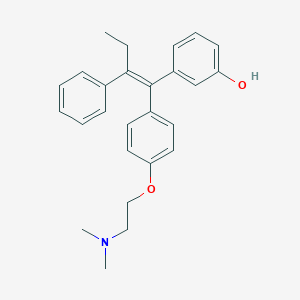

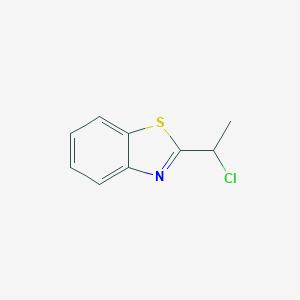

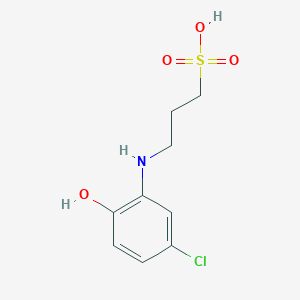

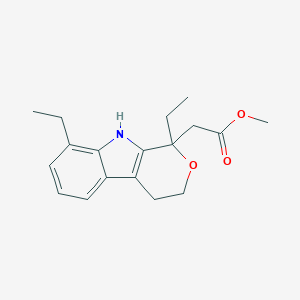

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)

![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)